3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide
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Overview
Description
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and methylisothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 3-methylisothiazole.
Condensation Reaction: The 3,4-difluorobenzoyl chloride is reacted with 3-methylisothiazole in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isothiazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the isothiazole ring.
Reduction: Reduced forms of the isothiazole ring.
Hydrolysis: 3,4-difluorobenzoic acid and 3-methylisothiazole.
Scientific Research Applications
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(3-methylthiazol-5-yl)benzamide: Similar structure but with a thiazole ring instead of an isothiazole ring.
3,4-difluoro-N-(3-methylpyrazol-5-yl)benzamide: Similar structure but with a pyrazole ring instead of an isothiazole ring.
Uniqueness
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is unique due to the presence of both difluorobenzamide and methylisothiazole moieties, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-4-10(17-15-6)14-11(16)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMANTMNFZDNLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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